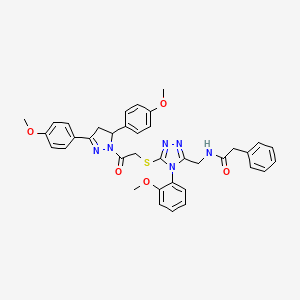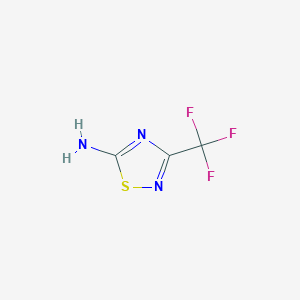
(S)-3-Amino-3-(2-chloro-phenyl)-propionicacid HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “(S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl” is not available in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “(S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl” are not available in the sources I found .科学的研究の応用
Pharmacological Effects and Therapeutic Potentials
Research on chlorogenic acid (CGA), a phenolic compound with a core structure bearing resemblance to (S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl, underscores its therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. These properties suggest that compounds with similar functional groups may hold potential in treating a wide range of disorders, including hepatic steatosis, cardiovascular disease, diabetes, and obesity, further advocating for their investigation in drug discovery and development processes (M. Naveed et al., 2018).
Antioxidant Properties and Molecular Interactions
The study of hydroxycinnamic acids (HCAs), which share structural motifs with (S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl, reveals significant insights into their antioxidant properties and structure-activity relationships. These studies have highlighted the critical role of unsaturated bonds and specific functional group modifications on their antioxidant activity. Such insights are invaluable for designing new antioxidant molecules and understanding how similar compounds might interact at the molecular level, offering perspectives on mitigating oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).
Material Science and Chemical Engineering Applications
In material science, the structural and spectroscopic properties of novel substituted compounds, like those studied in the synthesis of 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, offer insights into the design and development of new materials with potential applications in drug delivery systems, coatings, and as functional components in various industrial processes. These studies provide a framework for understanding how modifications to the chemical structure, including chloro and amino groups similar to those in (S)-3-Amino-3-(2-chloro-phenyl)-propionic acid HCl, can influence material properties and functionalities (R. Issac & J. Tierney, 1996).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3S)-3-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLSXIDFGSTKTE-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(2-chloro-phenyl)-propionicacid HCl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{2-(diphenylmethylene)-1-[(4-methylphenyl)sulfonyl]hydrazino}acetate](/img/structure/B2797247.png)



![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride](/img/structure/B2797251.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2797252.png)


![5-Bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2797256.png)
![N-(thiophen-2-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2797262.png)
![2-(3,4-Dimethoxyphenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2797264.png)

![2-(2,6-dimethylphenyl)-4-(3-methoxybenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2797267.png)